molecular formula C13H20Cl2N2 B1398346 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219980-04-7

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B1398346
CAS No.: 1219980-04-7
M. Wt: 275.21 g/mol
InChI Key: FUCHHMIKWDKMDW-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2 and its molecular weight is 275.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage . These features can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive molecules that interact with various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

The structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allows a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.

Properties

IUPAC Name

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCHHMIKWDKMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 2
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 3
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 4
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 5
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.